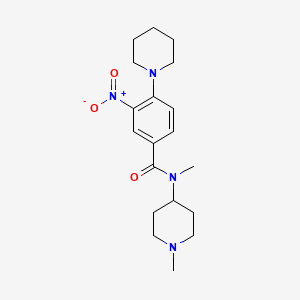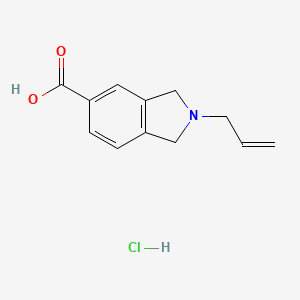![molecular formula C18H21Cl2NO3 B3963322 2-[benzyl(methyl)amino]ethyl (4-chlorophenoxy)acetate hydrochloride](/img/structure/B3963322.png)
2-[benzyl(methyl)amino]ethyl (4-chlorophenoxy)acetate hydrochloride
Descripción general
Descripción
2-[benzyl(methyl)amino]ethyl (4-chlorophenoxy)acetate hydrochloride, also known as BAMCAH, is a chemical compound that has gained significant attention in the field of scientific research. It is a white crystalline powder that is soluble in water and ethanol. BAMCAH has been found to have several potential applications in various fields, including medicine, agriculture, and industry.
Mecanismo De Acción
The mechanism of action of 2-[benzyl(methyl)amino]ethyl (4-chlorophenoxy)acetate hydrochloride is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes, which are involved in various cellular processes. This compound has been found to inhibit the activity of acetylcholinesterase, which is involved in the transmission of nerve impulses. It has also been found to inhibit the activity of topoisomerase, which is involved in DNA replication.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, which is a process of programmed cell death. This compound has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest. Additionally, this compound has been found to have insecticidal and herbicidal activity, which is attributed to its ability to disrupt the cellular processes of insects and weeds.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[benzyl(methyl)amino]ethyl (4-chlorophenoxy)acetate hydrochloride has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. Additionally, this compound has been found to have low toxicity, making it a safe compound to work with. However, this compound has some limitations for lab experiments. It has poor solubility in some solvents, which can make it difficult to work with. Additionally, this compound has a relatively short half-life, which can limit its effectiveness in some experiments.
Direcciones Futuras
There are several future directions for the study of 2-[benzyl(methyl)amino]ethyl (4-chlorophenoxy)acetate hydrochloride. One potential direction is the development of this compound as an antitumor agent. Further studies are needed to determine the efficacy of this compound in vivo and to determine the optimal dosage and administration route. Another potential direction is the development of this compound as an insecticide or herbicide. Further studies are needed to determine the effectiveness of this compound against a wider range of insect and weed species. Additionally, further studies are needed to determine the mechanism of action of this compound and to identify potential target enzymes.
Aplicaciones Científicas De Investigación
2-[benzyl(methyl)amino]ethyl (4-chlorophenoxy)acetate hydrochloride has been found to have several potential applications in scientific research. It has been studied for its potential use as an antitumor agent, as it has been found to inhibit the growth of various cancer cells. This compound has also been studied for its potential use as an insecticide, as it has been found to have insecticidal activity against several insect species. Additionally, this compound has been studied for its potential use as a herbicide, as it has been found to have herbicidal activity against several weed species.
Propiedades
IUPAC Name |
2-[benzyl(methyl)amino]ethyl 2-(4-chlorophenoxy)acetate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO3.ClH/c1-20(13-15-5-3-2-4-6-15)11-12-22-18(21)14-23-17-9-7-16(19)8-10-17;/h2-10H,11-14H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKWADFHIAKDXCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC(=O)COC1=CC=C(C=C1)Cl)CC2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(1,3-benzodioxol-5-ylmethyl)thio]-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B3963239.png)


![N-{3-[(ethylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B3963273.png)



![4,4'-[oxybis(4,1-phenylenesulfonyl-2,1-ethanediyl)]bis(2,6-dimethylmorpholine)](/img/structure/B3963293.png)



![2-{[3-cyano-4-(2-ethoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]thio}-N-(3-methylphenyl)acetamide](/img/structure/B3963330.png)
![6-amino-4-(3-bromo-4-ethoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B3963337.png)
![4-({[4-(allyloxy)-3,5-dichlorobenzyl]amino}methyl)-N-methylbenzamide](/img/structure/B3963342.png)